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Compound of Interest

Compound Name: 2,5-Diiodo-4-methyl-1H-imidazole

Cat. No.: B115368

For researchers, scientists, and professionals in drug development, the unambiguous
identification of isomeric compounds is a critical step in chemical synthesis and
characterization. This guide provides a comparative overview of the spectral data for three key
isomers of iodinated methylimidazole: 2-iodo-1-methylimidazole, 4-iodo-1-methylimidazole, and
5-iodo-1-methylimidazole. Due to the limited availability of complete, publicly accessible
experimental data for all isomers, this guide summarizes the available information and provides
a framework for spectral comparison.

Isomeric Structures and a General Analytical
Workflow

The differentiation of the iodinated methylimidazole isomers relies on a systematic analytical
workflow. The following diagram illustrates the relationship between the isomers and the typical
spectroscopic techniques employed for their characterization.
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Caption: Workflow for the spectroscopic comparison of iodinated methylimidazole isomers.

Comparative Spectral Data

The following tables summarize the available quantitative spectral data for the iodinated

methylimidazole isomers. The expected molecular weight for all isomers (C4H5IN2) is 208.00

g/mol .

'H NMR Spectral Data (0, ppm)
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Compoun Referenc
d Solvent H-2 H-4 H-5 N-CHs
e

2-lodo-1-
o Data not Data not Data not Data not
methylimid ] - ) ) ]
available available available available
azole

4-lodo-1-
o Data not Data not Data not Data not
methylimid ) ) - ) )
available available available available
azole

5-lodo-1-
methylimid  CDCls 7.57 (s) 6.95 (s) - 3.65 (s)

azole

1-

Methylimid
6.95 (t, 6.85 (t,

azole CDClIs 7.48 (s) 3.65 (s) [1]
J=1.2 Hz) J=1.2 Hz)

(Reference

)

13C NMR Spectral Data (0, ppm)
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Compoun Referenc
d Solvent C-2 C-4 C-5 N-CHs
e

2-lodo-1-
methylimid

Data not Data not Data not Data not Data not

| available available available available available
azole

4-lodo-1-
methylimid

Data not Data not Data not Data not Data not

| available available available available available
azole

5-lodo-1-
methylimid CDCIs 139.0 131.0 85.0 35.0

azole

1-
Methylimid
azole CDClIs 137.0 129.5 121.2 33.2 [1]

(Reference

)

IR Spectral Data (cm~*)

Compound Key Vibrations Data not available

o C-I stretch, C=N stretch, C-N ,
2-lodo-1-methylimidazole ) Data not available
stretch, Aromatic C-H stretch

o C-I stretch, C=N stretch, C-N )
4-lodo-1-methylimidazole ) Data not available
stretch, Aromatic C-H stretch

o C-I stretch, C=N stretch, C-N )
5-lodo-1-methylimidazole ) Data not available
stretch, Aromatic C-H stretch

~3100 (Aromatic C-H), ~1580
1-Methylimidazole (Reference)  (C=N), ~1500 (C=C), ~1280 [2]
(C-N)

Mass Spectrometry Data (m/z)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.researchgate.net/figure/The-superimposed-H-NMR-spectra-of-a-the-free-N-methyl-imidazole-ligand-red-and-b_fig4_384299307
https://www.researchgate.net/figure/The-FT-IR-spectra-of-N-methylimidazole-C4MIm22Cl-and-C4MIm22HSO4_fig2_333854674
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

lonization Molecular lon Key
Compound Reference
Mode [M]+ Fragments
2-lodo-1- Data not
El 208
methylimidazole available
4-lodo-1- Data not
o El 208 _
methylimidazole available
5-lodo-1- Data not
o El 208 .
methylimidazole available
1-
Methylimidazole El 82 81, 55, 54, 42 [3]
(Reference)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented
above. Researchers should adapt these methods based on the specific instrumentation and
sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.
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Caption: A generalized workflow for acquiring NMR spectra of imidazole derivatives.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified iodinated
methylimidazole isomer in a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

* H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a
frequency of 300 MHz or higher. Key parameters to record include chemical shifts () in
parts per million (ppm), signal multiplicity (e.qg., singlet, doublet), and integration values.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument.
Record the chemical shifts (d) in ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of
the sample with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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o Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm~1. Identify the
characteristic absorption bands corresponding to functional groups such as C-I, C=N, C-N,
and aromatic C-H stretches.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).

« lonization: Use a suitable ionization technique, such as Electron lonization (El), to generate
charged fragments.

o Mass Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions. This data is crucial for confirming the molecular weight and
elucidating the fragmentation pattern, which can provide structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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